molecular formula C28H20O B13133796 1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone CAS No. 90020-78-3

1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone

Cat. No.: B13133796
CAS No.: 90020-78-3
M. Wt: 372.5 g/mol
InChI Key: BLPVJBIOIWVZCX-UHFFFAOYSA-N
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Description

1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is a complex organic compound that belongs to the family of bifluorenes It is characterized by its unique structure, which includes two fluorene units connected through a central ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone typically involves the following steps:

    Formation of 9,9’-Bifluorene: This can be achieved through a coupling reaction of fluorene derivatives.

    Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Coupling Reactions: Using large reactors to couple fluorene derivatives.

    Acylation: Large-scale Friedel-Crafts acylation to introduce the ethanone group.

Chemical Reactions Analysis

Types of Reactions

1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone involves its interaction with various molecular targets. The compound can participate in:

    Electron Transfer Reactions: Due to its conjugated structure, it can act as an electron donor or acceptor.

    Hydrogen Bonding: The ethanone group can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Bifluorene: A closely related compound with similar structural features but lacking the ethanone group.

    9-Butyl-9H,9’H-9,9’-bifluorene: Another derivative with a butyl group instead of the ethanone group.

Uniqueness

1-(9H,9’H-[9,9’-Bifluoren]-2-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90020-78-3

Molecular Formula

C28H20O

Molecular Weight

372.5 g/mol

IUPAC Name

1-[9-(9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone

InChI

InChI=1S/C28H20O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16,27-28H,1H3

InChI Key

BLPVJBIOIWVZCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2C4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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